molecular formula C18H20N4O3 B5028164 N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide

N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5028164
M. Wt: 340.4 g/mol
InChI Key: DSGYVODSMHYETL-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-11-13-2-1-3-16-15(13)4-5-19-16)17-10-14(25-21-17)12-22-6-8-24-9-7-22/h1-5,10,19H,6-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGYVODSMHYETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)NCC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 4-position with a suitable leaving group.

    Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.

    Oxazole Ring Formation: The oxazole ring is synthesized via cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the oxazole derivative with the indole-morpholine intermediate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
  • N-(1H-indol-4-ylmethyl)-5-(piperidin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to the specific positioning of the indole, morpholine, and oxazole rings, which confer distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications.

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